
4-Nitrocatechol
概述
描述
4-硝基邻苯二酚: 是一种有机化合物,其分子式为 C6H5NO4 。 它属于硝基酚类,其特征是在不同的碳原子上同时带有羟基和硝基的苯环。.
准备方法
合成路线和反应条件: 4-硝基邻苯二酚可以通过邻苯二酚 (1,2-二羟基苯) 的硝化反应合成。 硝化过程包括邻苯二酚与硝酸 (HNO3) 在硫酸 (H2SO4) 作为催化剂存在下的反应。 该反应通常在低温下进行,以控制副产物的生成 .
工业生产方法: 在工业环境中,4-硝基邻苯二酚的生产可能涉及使用连续流反应器以确保一致的反应条件和高收率。 该过程涉及将硝酸缓慢加入到邻苯二酚在硫酸存在下的溶液中,然后进行诸如重结晶之类的纯化步骤以获得最终产物 .
化学反应分析
反应类型: 4-硝基邻苯二酚会发生各种化学反应,包括:
氧化: 它可以被氧化形成 2-羟基-1,4-苯醌。
还原: 硝基可以被还原为氨基,形成 4-氨基邻苯二酚。
取代: 羟基可以参与亲电取代反应
常用试剂和条件:
氧化: 在酸性或碱性条件下可以使用高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 等试剂。
还原: 催化加氢或使用二氯化锡 (SnCl2) 在盐酸 (HCl) 中的还原剂可以实现硝基的还原。
主要产物:
氧化: 2-羟基-1,4-苯醌。
还原: 4-氨基邻苯二酚。
取代: 4-硝基邻苯二酚的卤代衍生物
科学研究应用
4-硝基邻苯二酚在科学研究中有多种应用:
化学: 它用作合成各种有机化合物的先驱,以及分析化学中的试剂。
生物学: 它作为酶(例如 4-硝基邻苯二酚 4-单加氧酶)的底物,该酶参与硝基芳香族化合物的降解.
医学: 目前正在研究其作为治疗剂的潜力,因为它能够与生物分子相互作用。
作用机制
4-硝基邻苯二酚的作用机制涉及多种途径:
电子和质子转移: 邻苯二酚将电子和质子转移到硝酸根自由基 (NO3) 上,形成半醌自由基。
亲电进攻: 硝酸根自由基攻击苯环,生成环己二烯基自由基中间体。
硝鎓离子进攻: 在水界面处形成的硝鎓离子 (NO2+) 攻击苯环
相似化合物的比较
类似化合物:
- 3-硝基邻苯二酚
- 5-甲基-3-硝基邻苯二酚
- 4-甲基-5-硝基邻苯二酚
比较: 4-硝基邻苯二酚由于其在苯环上的特定取代模式而独一无二,这影响了它的反应性和应用。 与 3-硝基邻苯二酚和 5-甲基-3-硝基邻苯二酚相比,4-硝基邻苯二酚对羟基自由基 (OH) 和硝酸根自由基 (NO3) 的光解速率和反应性不同。
属性
IUPAC Name |
4-nitrobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNPNXSISMKQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186804 | |
| Record name | 4-Nitrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Nitrocatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3316-09-4 | |
| Record name | 4-Nitrocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3316-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003316094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrocatechol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03407 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3316-09-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitropyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW60NG75EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Nitrocatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-176 °C, 174 - 176 °C | |
| Record name | 4-Nitrocatechol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03407 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Nitrocatechol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002916 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major environmental sources of 4-nitrocatechol?
A1: this compound is primarily generated through biomass burning and fossil fuel combustion. [, ] It is also formed in the atmosphere through the reaction of catechol with hydroxyl (OH) and nitrate (NO3) radicals in the presence of nitrogen oxides (NOx). []
Q2: How does the acidity of atmospheric aqueous phases influence the formation of this compound?
A2: The pH of atmospheric aqueous phases (e.g., cloudwater, fog) significantly affects this compound formation during nitrate-mediated photooxidation of phenolic precursors like catechol. Lower pH levels generally accelerate the reaction rates of guaiacol and catechol, leading to enhanced formation of light-absorbing products, including this compound. []
Q3: How does this compound contribute to brown carbon formation?
A3: this compound is a significant component of atmospheric brown carbon (BrC), a class of organic aerosols that absorb sunlight and impact climate forcing. Its presence in atmospheric aerosols contributes to light absorption, particularly in the near-UV and visible ranges. [, ]
Q4: How is this compound metabolized by bacteria?
A5: Several bacterial species, particularly those belonging to the genera Pseudomonas and Burkholderia, possess the enzymatic machinery to degrade this compound. [, ] One common pathway involves the conversion of this compound to 1,2,4-benzenetriol (BT) by a dioxygenase enzyme. [, ] BT is further metabolized to maleylacetate and then enters the TCA cycle. [, ]
Q5: Does the presence of this compound affect the degradation of other nitroaromatic compounds like 2,4-dinitrotoluene (2,4-DNT)?
A6: Interestingly, while 2,4-DNT-degrading strains can convert 2,6-dinitrotoluene to 3-methyl-4-nitrocatechol, they do not further degrade this compound. Furthermore, the presence of 2,6-DNT can hinder the degradation of 2,4-DNT by these strains. []
Q6: Is the ability to degrade this compound common in all bacteria?
A7: The ability to degrade this compound is not universal in bacteria. Studies have shown variability even within the same genus. For instance, some Burkholderia species degrade 4-nitrophenol via 1,4-benzoquinone and hydroquinone, while others utilize a pathway involving this compound. [] The presence of specific catabolic genes, often located on plasmids, dictates the degradation pathway utilized by a particular strain. [, , , ]
Q7: What enzymes are involved in the initial steps of 4-nitrophenol degradation via this compound?
A8: The initial step in this pathway often involves the conversion of 4-nitrophenol to this compound, catalyzed by monooxygenase enzymes. For example, Bacillus sphaericus JS905 utilizes a two-component monooxygenase system for this transformation. [] Another enzyme, pentachlorophenol-4-monooxygenase from Sphingomonas sp. UG30, has been shown to catalyze the subsequent hydroxylation of this compound to 1,2,4-benzenetriol. []
Q8: Does the enzyme pentachlorophenol-4-monooxygenase play a role in 4-nitrophenol degradation?
A9: While pentachlorophenol-4-monooxygenase can hydroxylate this compound to 1,2,4-benzenetriol, it exhibits limited activity towards 4-nitrophenol itself. [] This suggests that other enzymes are primarily responsible for the initial hydroxylation of 4-nitrophenol in the this compound degradation pathway.
Q9: How does pH influence the enzymatic degradation of this compound?
A10: The pH can significantly influence the activity and stability of enzymes involved in this compound degradation. For instance, the activity of the two-component monooxygenase system from Bacillus sphaericus JS905 responsible for 4-nitrophenol conversion to this compound is pH-dependent. []
Q10: What is the molecular formula and weight of this compound?
A11: The molecular formula of this compound is C6H5NO4, and its molecular weight is 155.10 g/mol. []
Q11: What spectroscopic techniques are useful for characterizing this compound?
A12: Various spectroscopic methods are employed to characterize this compound and its interactions, including UV-Vis absorption spectroscopy, Raman spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , , ]
Q12: What analytical techniques are used to quantify this compound in environmental samples?
A13: Liquid chromatography with UV detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of this compound in environmental samples. [, , ]
Q13: What electrochemical methods can be used to study the formation of this compound?
A14: In situ electrochemical probes have been used to monitor the formation of this compound during the cytochrome c and hydrogen peroxide-mediated hydroxylation of 4-nitrophenol. This method offers high sensitivity and avoids complex extraction procedures. []
Q14: How does this compound interact with metal (hydr)oxide surfaces?
A15: this compound exhibits strong adsorption to metal (hydr)oxide surfaces containing Ti(IV), Fe(III), and Al(III) due to the strong interactions between its phenolate groups and the metal centers. [] The adsorption is influenced by factors such as pH, ionic strength, and the specific type of metal (hydr)oxide. []
Q15: What are the implications of this compound adsorption on mineral surfaces?
A16: The adsorption of this compound onto mineral dust surfaces, common components of atmospheric aerosols, can influence their reactivity and optical properties. [] These interactions can impact the heterogeneous chemistry of the atmosphere and ultimately influence climate.
Q16: What computational chemistry methods are used to study this compound and related compounds?
A17: Quantum chemical calculations are valuable tools for investigating the structural, electronic, and spectroscopic properties of this compound and its complexes. [] These calculations help interpret experimental observations and provide insights into reaction mechanisms.
Q17: Can structure-activity relationship (SAR) models predict the reactivity of this compound derivatives?
A18: SAR models are useful for predicting the reactivity of structurally similar compounds. In the context of nitrocatechols, SAR models have been developed to estimate their reaction rate coefficients with OH radicals based on their structural features. [] These models assist in understanding the atmospheric fate and persistence of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
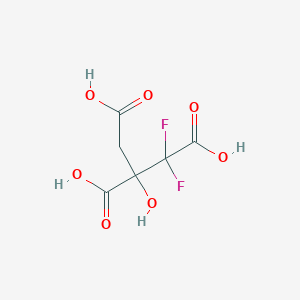
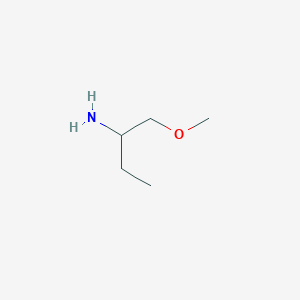
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)
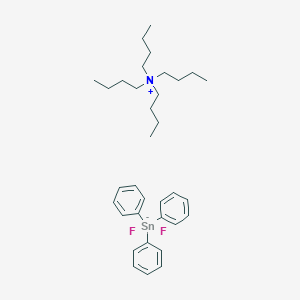

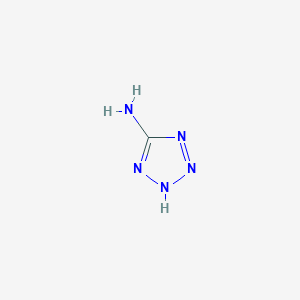
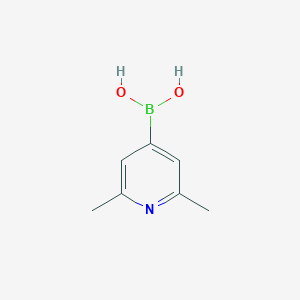
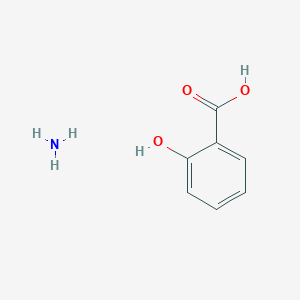
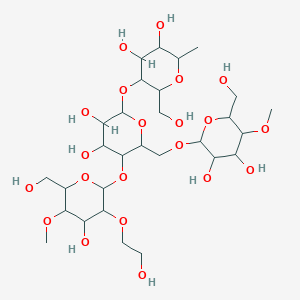
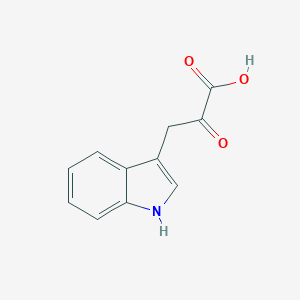
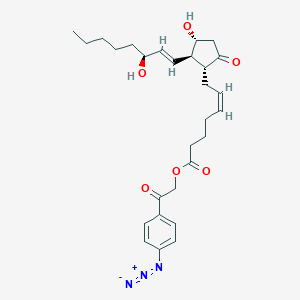
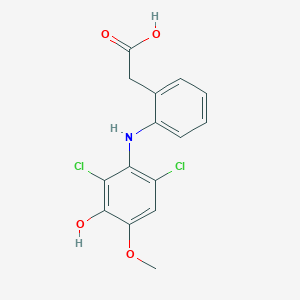
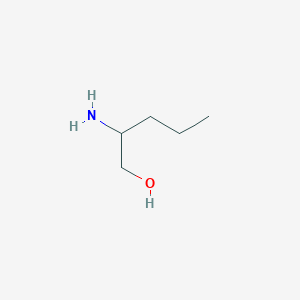
![9-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B145837.png)
